3-epi-Tilifodiolide

Natural Products Chemistry Stereochemistry Structure-Activity Relationship

3-epi-Tilifodiolide is the C-3 epimer of tilifodiolide, a neo-clerodane diterpenoid from Salvia leucantha. This stereochemical variation is critical for SAR studies and analytical reference standards. Using tilifodiolide as a substitute is scientifically invalid for distinguishing epimer-specific bioactivity or chromatographic retention. Procure this specific compound to ensure rigorous research outcomes.

Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
Cat. No. B12379093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-epi-Tilifodiolide
Molecular FormulaC20H16O5
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1C3=CCOC3=O)C4=C(C=C2)C(=O)OC4C5=COC=C5
InChIInChI=1S/C20H16O5/c21-19-14(6-8-24-19)12-2-1-11-3-4-15-17(16(11)9-12)18(25-20(15)22)13-5-7-23-10-13/h3-7,10,12,18H,1-2,8-9H2/t12-,18+/m1/s1
InChIKeyGBTJKEKFEUNDHY-XIKOKIGWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-epi-Tilifodiolide Procurement Guide: Sourcing the Epimeric Neo-Clerodane Diterpenoid for Structure-Activity Relationship Studies


3-epi-Tilifodiolide (CAS: 1983982-42-8) is a neo-clerodane diterpenoid , characterized as the C-3 epimer of the known bioactive compound tilifodiolide. This stereochemical variation, a single point of divergence from its epimer, is the primary scientific differentiator for this compound . Isolated from the aerial parts of Salvia leucantha [1], its primary utility in research procurement lies in its role as a critical tool for structure-activity relationship (SAR) studies and as an analytical reference standard to confirm the identity and purity of tilifodiolide-containing natural product extracts [2].

Why 3-epi-Tilifodiolide Cannot Be Interchanged with Tilifodiolide in Drug Discovery Research


Substituting 3-epi-Tilifodiolide with its more widely studied epimer, tilifodiolide, is scientifically invalid for two critical reasons. First, the inversion of a single stereocenter (C-3) can profoundly alter a molecule's three-dimensional shape, directly impacting its ability to engage with biological targets (e.g., enzymes, receptors) and potentially leading to a complete loss or alteration of the well-documented anti-inflammatory and antinociceptive activities reported for tilifodiolide [1]. Second, in analytical chemistry and natural product dereplication, 3-epi-Tilifodiolide serves as an essential, unique reference standard; its specific chromatographic retention time and spectroscopic signature are required to confirm the presence or absence of this specific epimer in complex Salvia extracts, a task for which tilifodiolide cannot be substituted [2]. The procurement of the correct epimer is therefore non-negotiable for rigorous SAR and analytical work.

Quantitative Evidence for the Selection of 3-epi-Tilifodiolide over Analogs


Stereochemical Differentiation: The C-3 Epimer of Tilifodiolide

3-epi-Tilifodiolide is the C-3 epimer of tilifodiolide. The tilifodiolide molecule has a defined stereocenter at the C-3 position. The '3-epi' prefix for the target compound explicitly defines an inversion of stereochemistry at this specific carbon atom relative to tilifodiolide [1]. While a direct head-to-head biological comparison is absent from the current literature, this single stereochemical change is the key differentiator for this compound. The known biological activity of tilifodiolide, including inhibition of TNF-α (IC50 = 5.66 µM) and IL-6 (IC50 = 1.21 µM) in LPS-stimulated murine macrophages [2], provides a comparative framework. The activity of 3-epi-Tilifodiolide remains unknown, underscoring its value as a SAR probe to determine the role of C-3 stereochemistry in this pharmacophore.

Natural Products Chemistry Stereochemistry Structure-Activity Relationship

Analytical Utility: A Unique Standard for Natural Product Dereplication

3-epi-Tilifodiolide serves as a distinct and verifiable analytical reference standard. Its unique stereochemistry ensures that it has different physical properties compared to tilifodiolide, most notably a different retention time in chromatographic systems [1]. This property is exploited in research to definitively identify and quantify 3-epi-Tilifodiolide in complex mixtures isolated from Salvia species. This is a critical application where substitution with tilifodiolide would lead to misidentification and inaccurate quantification, undermining the validity of natural product research .

Analytical Chemistry Natural Product Dereplication Chromatography

Solubility Profile for In Vitro and In Vivo Formulation

The compound exhibits a defined solubility profile, being soluble in a range of organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone [1]. This profile, while common for diterpenoids of this class, is a critical piece of quantitative information for experimental planning. It allows researchers to prepare stock solutions and formulate the compound for in vitro and in vivo assays , an essential prerequisite for any biological evaluation.

Drug Formulation Solubility In Vivo Studies

Key Research Applications for Procuring 3-epi-Tilifodiolide


Structure-Activity Relationship (SAR) Studies of Neo-Clerodane Diterpenoids

As the C-3 epimer of tilifodiolide [1], 3-epi-Tilifodiolide is a uniquely valuable tool for SAR studies. Researchers investigating the pharmacophore of anti-inflammatory neo-clerodane diterpenoids can use this compound to directly test the hypothesis that stereochemistry at C-3 is a critical determinant of activity. By comparing the biological activity of 3-epi-Tilifodiolide with the established activity of tilifodiolide (e.g., TNF-α IC50 = 5.66 µM) [2], scientists can map the structural requirements for target engagement, guiding the rational design of more potent and selective analogs.

Natural Product Dereplication and Quality Control

In phytochemical investigations of Salvia leucantha and related species, 3-epi-Tilifodiolide serves as an essential analytical reference standard. Its unique chromatographic retention time, a direct consequence of its stereochemistry [3], allows for the unequivocal identification of this specific epimer in complex plant extracts. This application is critical for dereplication efforts, preventing the rediscovery of known compounds and ensuring the accuracy of chemical profiles in metabolomics and quality control studies of botanical materials.

Pharmacological Validation and Target Engagement Studies

While the direct biological activity of 3-epi-Tilifodiolide is not yet established, its procurement is the first step in defining its pharmacological profile. Researchers can use the compound in a comparative study with tilifodiolide to assess the impact of epimerization on a range of in vitro and in vivo endpoints, including anti-inflammatory, antinociceptive, and antidiarrheal activities, as well as to probe for potential off-target effects [2]. This type of head-to-head comparison is essential for validating the specificity and therapeutic potential of this class of molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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